molecular formula C6H7ClIN3O B11795655 6-Chloro-2-(ethylamino)-5-iodopyrimidin-4(3H)-one

6-Chloro-2-(ethylamino)-5-iodopyrimidin-4(3H)-one

Cat. No.: B11795655
M. Wt: 299.50 g/mol
InChI Key: NKINNRNPNWHZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(ethylamino)-5-iodopyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(ethylamino)-5-iodopyrimidin-4(3H)-one typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-amino-4-chloropyrimidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(ethylamino)-5-iodopyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of a base and an organic solvent.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Chloro-2-(ethylamino)-5-iodopyrimidin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Research: The compound is studied for its interactions with biological molecules and its potential as a drug candidate.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(ethylamino)-5-iodopyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-iodopurine: A similar compound with a purine base instead of a pyrimidine base.

    2-Chloro-6-ethylamino-4-nitrophenol: Another compound with similar functional groups but different core structure.

    6-Chloro-2,4(1H,3H)-quinazolinedione: A quinazoline derivative with similar halogenation patterns.

Uniqueness

6-Chloro-2-(ethylamino)-5-iodopyrimidin-4(3H)-one is unique due to its specific combination of halogenation and ethylamino substitution on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C6H7ClIN3O

Molecular Weight

299.50 g/mol

IUPAC Name

4-chloro-2-(ethylamino)-5-iodo-1H-pyrimidin-6-one

InChI

InChI=1S/C6H7ClIN3O/c1-2-9-6-10-4(7)3(8)5(12)11-6/h2H2,1H3,(H2,9,10,11,12)

InChI Key

NKINNRNPNWHZJO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C(C(=O)N1)I)Cl

Origin of Product

United States

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